(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
Description
(E)-N-{[6-(Propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a propan-2-ylsulfanyl (isopropylthio) group at position 6 and a hydroxylamine-derived Schiff base at position 3. The (E)-configuration of the Schiff base enhances structural rigidity, which may improve target binding specificity.
Properties
IUPAC Name |
(NE)-N-[(6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-6(2)15-8-7(5-10-13)12-3-4-14-9(12)11-8/h3-6,13H,1-2H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBNXFPNDKJMAI-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N2C=CSC2=N1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=C(N2C=CSC2=N1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group is introduced via nucleophilic substitution reactions, often using alkyl halides and thiols.
Formation of the Methylidenehydroxylamine Moiety: This step involves the condensation of the imidazo[2,1-b][1,3]thiazole derivative with hydroxylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazo[2,1-b][1,3]thiazole ring to more reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, thiols, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and reactivity.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The imidazo[2,1-b][1,3]thiazole scaffold is structurally similar to imidazo[2,1-b][1,3,4]thiadiazoles (e.g., ) but differs in the number of sulfur atoms and ring size. For instance:
- Trifluoromethylated imidazothiadiazoles () exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, whereas the hydroxylamine group in the target compound may confer redox activity.
- Arylimidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanates () introduce a thiocyanate moiety, which increases electrophilicity compared to the hydroxylamine Schiff base in the target compound.
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydroxylamine derivatives are typically more water-soluble than thiocyanates due to hydrogen bonding capacity.
- Metabolic Stability : The propan-2-ylsulfanyl group may undergo cytochrome P450-mediated oxidation, whereas trifluoromethyl groups () resist metabolism .
Biological Activity
(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine is a synthetic compound notable for its unique imidazo[2,1-b][1,3]thiazole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
The compound's structural uniqueness is attributed to the propan-2-ylsulfanyl group, which may influence its reactivity and interaction with biological targets. The chemical formula is , with a molecular weight of approximately 229.33 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine |
| Molecular Formula | C9H11N3OS2 |
| Molecular Weight | 229.33 g/mol |
| CAS Number | 338976-46-8 |
Antimicrobial Properties
Recent studies have indicated that compounds related to imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial activity. For instance, derivatives of this class have been shown to possess inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study: Antitubercular Activity
In a comparative analysis of synthesized thiazole derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard treatments. For example:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 25 | 98 |
| 7g | 50 | 95 |
| INH | 100 | 90 |
These findings highlight the potential of (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine as a lead compound for developing new antitubercular agents .
Anticancer Activity
Emerging research suggests that imidazo[2,1-b][1,3]thiazole derivatives may also exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
The proposed mechanism involves the binding of the compound to specific enzymes or receptors that play critical roles in cancer cell metabolism and growth. This interaction can lead to altered gene expression and ultimately result in cell cycle arrest or apoptosis.
Medicinal Chemistry
The unique structure of (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine positions it as a valuable scaffold for drug design. Its ability to interact with various biological targets makes it a candidate for further exploration in therapeutic applications.
Materials Science
Beyond biological applications, this compound's properties may be leveraged in materials science for developing novel materials with specific electronic or optical characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
